molecular formula C12H12O4 B2902380 Methyl 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate CAS No. 22955-78-8

Methyl 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B2902380
CAS No.: 22955-78-8
M. Wt: 220.224
InChI Key: WRMZEXPQHVTWJA-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: is a chemical compound with the molecular formula C12H12O4. It is a derivative of indene, featuring a methoxy group at the 6th position and a carboxylate ester group at the 2nd position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 6-methoxy-1-indanone as the starting material.

  • Reaction Steps: The compound undergoes a series of reactions, including oxidation and esterification.

  • Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation Reagents: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction Reagents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Compounds with different functional groups introduced.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: Medicine: The compound may be explored for its medicinal properties, including potential use in drug development. Industry: It can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The exact mechanism by which Methyl 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes.

Comparison with Similar Compounds

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: A closely related compound without the methoxy group.

  • 6-Methoxy-1-indanone: A precursor in the synthesis of the target compound.

Uniqueness: The presence of the methoxy group at the 6th position distinguishes this compound from its analogs, potentially leading to different chemical and biological properties.

Methyl 6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate , its preparation methods, chemical reactions, scientific research applications, and comparison with similar compounds

Properties

IUPAC Name

methyl 5-methoxy-3-oxo-1,2-dihydroindene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-15-8-4-3-7-5-10(12(14)16-2)11(13)9(7)6-8/h3-4,6,10H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMZEXPQHVTWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(C2=O)C(=O)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Combine NaH (5.4 g, 122.1 mmol), THF anhydrous (150 mL), and dimethylcarbonate (6.6 mL, 81.3 mmol). While refluxing the reaction under a nitrogen atmosphere, add dropwise 5-Methoxyindanone (3.46 g, 21.33 mmol) over one hour. After the reaction mixture refluxes for 12 hours, quench using Acetic acid and then add Ethyl acetate to the reaction mixture in a separatory funnel. Wash the organic layer several times with water and dry the organic layer over Na2SO4 followed by concentration under reduced pressure. Flash Chromatograph using 1:1 Hexanes:Ethyl acetate to afford 3.14 g, 14.3 mmol (67% yield) of the title compound: 1H NMR (500 MHz, CDCl3); 3.3-3.4 (1H, dd), 3.5-3.6 (1H, dd), 3.7-3.8 (1H, m), 3.8 (3H, s), 3.9 (3H, s), 6.8-7.0 (2H, m), 7.7-7.8 (1H, m); TLC 2:1 Hexanes:Ethyl acetate Rf:=0.4.
Name
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
6.6 mL
Type
reactant
Reaction Step Three
Quantity
3.46 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
67%

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